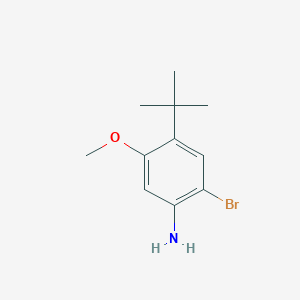
2-Bromo-4-(tert-butyl)-5-methoxyaniline
Descripción general
Descripción
“2-Bromo-4-(tert-butyl)-5-methoxyaniline” is a chemical compound that is commonly used in organic synthesis for the production of various compounds . It can also be used in the production of dyes and pigments, pharmaceutical intermediates, and agrochemicals .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(tert-butyl)-5-methoxyaniline” consists of a benzene ring substituted with a bromine atom, a tert-butyl group, and a methoxy group . The molecular formula is C11H15BrO .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
- Synthesis and Characterization as Antimicrobial Agents : 2-Bromo-4-(tert-butyl)-5-methoxyaniline is used in the synthesis of certain compounds with potential antimicrobial properties. For instance, its derivatives have been synthesized and characterized for antimicrobial activity, highlighting its role in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Applications in Organic Synthesis
- Role in Hetero-Cope Rearrangement : This compound plays a role in the hetero-Cope rearrangement process, leading to the synthesis of water-soluble nitroxide derivatives with potential applications in various chemical processes (Marx & Rassat, 2002).
- Preparation and Properties in Organic Chemistry : It is involved in the preparation of sterically protected diphosphene and fluorenylidenephosphine, demonstrating its versatility in organic synthesis (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
- Building Blocks for Molecular Electronics : This compound serves as a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires in molecular electronics, emphasizing its importance in advanced material science (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Applications in Nanoparticle Synthesis
- Nanoparticle Synthesis and Fluorescence : The compound is instrumental in the synthesis of nanoparticles, particularly in creating bright, emission-tuned nanoparticles. This application is significant in fields like fluorescence imaging and sensing (Fischer, Baier, & Mecking, 2013).
Additional Chemical Reactions and Syntheses
- Diverse Chemical Reactions : It is utilized in various chemical reactions, including substitutions, cyclizations, and brominations, which are fundamental processes in organic chemistry. These applications demonstrate its broad utility in chemical synthesis (Noda & Seebach, 1987; Rardon & Macomber, 1990; Pevzner, 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-4-tert-butyl-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMJKRPKCOTAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-butyl)-5-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



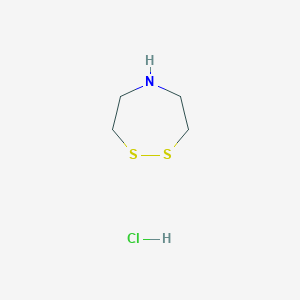
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)
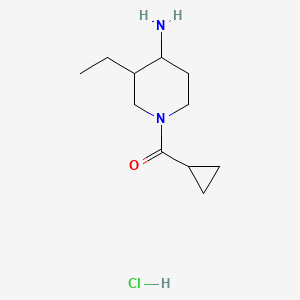
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride](/img/structure/B1376577.png)

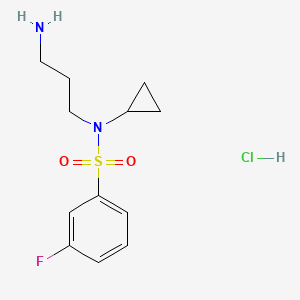
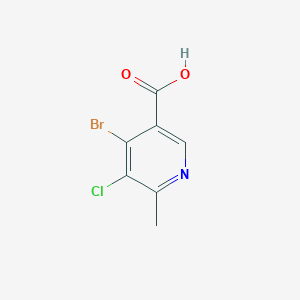


![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376585.png)
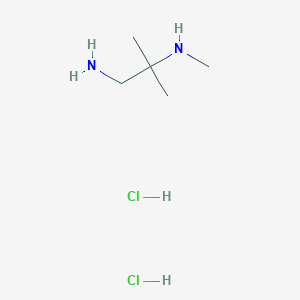
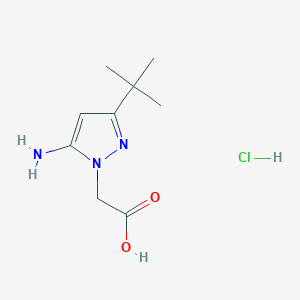
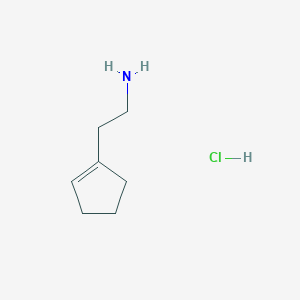
![1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B1376594.png)